molecular formula C9H12N2O B1430942 7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine CAS No. 1060816-46-7

7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine

Cat. No.: B1430942
CAS No.: 1060816-46-7
M. Wt: 164.2 g/mol
InChI Key: GOKWWIAGEZAFQK-UHFFFAOYSA-N
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Description

7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine is a chemical compound belonging to the class of organic compounds known as naphthyridines. These compounds are characterized by their fused ring structure, which includes a pyridine ring fused to a benzene ring. The presence of the methoxy group (-OCH₃) at the 7th position of the naphthyridine core structure imparts unique chemical and biological properties to this compound.

Mechanism of Action

    Target of action

    Naphthyridines, the class of compounds to which 7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine belongs, are known to have a wide range of biological activities, including anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . The specific targets of this compound would depend on its exact structure and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine typically involves multiple steps, starting from readily available starting materials. Reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can be further utilized in various chemical and biological applications.

Scientific Research Applications

7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine has found applications in several scientific research fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for the development of new drugs, materials, and chemical reagents.

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecules with diverse functionalities. Biology: It has been studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Medicine: Research is ongoing to explore its use in the development of new therapeutic agents for various diseases. Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

  • 1,6-Naphthyridine

  • 1,5-Naphthyridine

  • 2,6-Naphthyridine

These compounds share the naphthyridine core but differ in the position and nature of substituents, leading to variations in their reactivity and applications.

Properties

IUPAC Name

7-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-12-9-4-8-5-10-3-2-7(8)6-11-9/h4,6,10H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKWWIAGEZAFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2CCNCC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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